molecular formula C12H15NO B1316415 3H-Spiro[1-benzofuran-2,4'-piperidine] CAS No. 71916-73-9

3H-Spiro[1-benzofuran-2,4'-piperidine]

Cat. No.: B1316415
CAS No.: 71916-73-9
M. Wt: 189.25 g/mol
InChI Key: ZELCJNKQCKIECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[1-benzofuran-2,4’-piperidine] typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories. The process involves scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3H-Spiro[1-benzofuran-2,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
3H-Spiro[1-benzofuran-2,4'-piperidine] serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can lead to the development of new therapeutic agents aimed at conditions such as anxiety and depression .

Case Study:
A study focusing on the synthesis of spiropiperidine derivatives demonstrated that compounds derived from 3H-Spiro[1-benzofuran-2,4'-piperidine] exhibited high affinity for G-protein coupled receptors (GPCRs), which are critical in drug design for treating various disorders .

Neuropharmacology

Interaction with Neurotransmitter Systems:
The compound's unique spirocyclic structure enables it to interact with neurotransmitter systems effectively. Research indicates its potential as a ligand for sigma receptors, which play a pivotal role in modulating cellular signaling pathways related to mood regulation and pain perception .

Biological Activity:
In vitro studies have shown that 3H-Spiro[1-benzofuran-2,4'-piperidine] can act as an antagonist at sigma-1 receptors, influencing gene expression and cellular metabolism. This property is particularly valuable in developing treatments for neuropsychiatric conditions.

Material Science

Enhancement of Material Properties:
In material science, 3H-Spiro[1-benzofuran-2,4'-piperidine] is incorporated into polymers to improve their mechanical properties. Its inclusion can lead to the creation of materials that are stronger and more durable, which is beneficial in various industrial applications .

Biochemical Analysis

Biochemical Properties:
The compound has been studied for its biochemical properties, particularly its role as a ligand for sigma receptors. It exhibits a high binding affinity (Ki value of 1.14 nM), making it a valuable tool for researchers investigating receptor-ligand interactions.

Metabolic Pathways:
Research indicates that 3H-Spiro[1-benzofuran-2,4'-piperidine] undergoes rapid metabolism via cytochrome P450 enzymes, producing several metabolites. Understanding these metabolic pathways is crucial for assessing the compound's pharmacokinetics and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3H-Spiro[1-benzofuran-2,4’-piperidine] involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s spirocyclic structure allows it to fit into binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including changes in neurotransmitter levels and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Spiro[1-benzofuran-2,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted research applications .

Biological Activity

3H-Spiro[1-benzofuran-2,4'-piperidine] is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of spiropiperidine derivatives, which are recognized for their diverse pharmacological properties. The unique structural features of 3H-Spiro[1-benzofuran-2,4'-piperidine] allow it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for 3H-Spiro[1-benzofuran-2,4'-piperidine] is C12H15NOC_{12}H_{15}NO, and its structure is characterized by a spiro configuration linking a benzofuran moiety with a piperidine ring. This structural arrangement is significant for its biological activity as it influences how the compound interacts with biological macromolecules.

PropertyValue
Molecular Weight201.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (Octanol-water partition coefficient)Not specified

Research indicates that 3H-Spiro[1-benzofuran-2,4'-piperidine] may exert its biological effects through interactions with G-protein coupled receptors (GPCRs). GPCRs are pivotal in numerous physiological processes and are implicated in various diseases. The compound's ability to act as a ligand for these receptors suggests potential applications in treating disorders such as anxiety, depression, and other neuropsychiatric conditions .

Pharmacological Studies

  • Neuropharmacology : In studies involving animal models, derivatives of spiropiperidines have shown promise in modulating neurotransmitter systems. For instance, compounds similar to 3H-Spiro[1-benzofuran-2,4'-piperidine] have been evaluated for their effects on dopamine and serotonin pathways, which are crucial for mood regulation .
  • Toxicological Assessments : Some benzofuran analogs have been associated with stimulant effects and toxicity profiles similar to amphetamines. Reports indicate that compounds within this class can lead to increased heart rate and mental health disturbances upon ingestion . This raises important considerations for the safety and therapeutic use of 3H-Spiro[1-benzofuran-2,4'-piperidine].

Case Studies

A notable case study highlighted the neurochemical binding profiles of benzofuran derivatives, including those structurally related to 3H-Spiro[1-benzofuran-2,4'-piperidine]. The study demonstrated that these compounds could significantly affect mitochondrial function and induce cytotoxicity at certain concentrations .

Table 2: Summary of Biological Activities

Activity TypeObservations
Neurotransmitter ModulationPotential effects on dopamine and serotonin systems
CytotoxicityInduces mitochondrial dysfunction at high doses
Stimulant EffectsAssociated with tachycardia and hypertension in some cases

Q & A

Q. What are the optimized synthetic routes for 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives, and how can reaction yields be improved?

Basic Research Question
The synthesis of 3H-Spiro[1-benzofuran-2,4'-piperidine] scaffolds typically involves multi-step protocols. For example, a five-step synthesis with an overall yield of 47% was achieved via sequential functionalization of amino and aryl bromide groups, employing telescoped reactions to minimize intermediate isolation . Key yield-enhancement strategies include:

  • Selective derivatization : Prioritize reactions with orthogonal protecting groups (e.g., TBDMS for hydroxyl protection) to avoid side reactions .
  • Catalytic optimization : Use NaH or K₂CO₃ as bases in alkylation steps to improve efficiency .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction rates in SN2 pathways .

Q. How can computational methods like QSAR and ADMET Predictor™ guide the design of novel 3H-Spiro[1-benzofuran-2,4'-piperidine] analogues?

Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models and ADMET Predictor™ software enable rational drug design by correlating molecular descriptors (e.g., logP, polar surface area) with bioactivity. For phenyl piperidine derivatives, these tools:

  • Predict pharmacokinetics : Simulate absorption, distribution, and metabolic stability using in silico models .
  • Identify pharmacophores : Highlight critical structural features (e.g., spirocyclic rigidity) for sigma receptor binding .
  • Optimize toxicity profiles : Flag substructures prone to mutagenicity or CYP450 inhibition using toxicity modules .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives?

Basic Research Question
A combination of spectroscopic methods ensures accurate structural validation:

  • FTIR and FT-Raman : Identify functional groups (e.g., C=O stretches in benzofuran) and hydrogen-bonding patterns .
  • NMR (¹H/¹³C) : Resolve spirocyclic stereochemistry and confirm regioselectivity in alkylation steps .
  • UV-Vis spectroscopy : Monitor electronic transitions in conjugated systems (e.g., benzofuran-piperidine π-systems) .

Q. How do structural modifications at the spiro junction influence sigma receptor binding affinity?

Advanced Research Question
The spirocyclic core’s rigidity and substituent orientation critically modulate sigma-1/sigma-2 receptor interactions:

  • Fluorine substitution : Introducing fluorine at the benzofuran ring enhances lipophilicity and blood-brain barrier penetration, as shown in PET radioligand studies .
  • PEGylation : Adding polyethylene glycol (PEG) chains at the piperidine nitrogen improves solubility without compromising receptor affinity (e.g., Spiro-PEG3-F derivatives) .
  • Aryl bromides : Serve as handles for Suzuki couplings to attach pharmacophoric groups (e.g., aryl sulfonamides) .

Q. What safety protocols are critical when handling 3H-Spiro[1-benzofuran-2,4'-piperidine] derivatives in laboratory settings?

Basic Research Question
Safety measures are mandated due to acute toxicity (oral LD₅₀: 300–2000 mg/kg) and irritancy risks:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. How can contradictory data in pharmacological assays (e.g., varying IC₅₀ values) for 3H-Spiro derivatives be systematically resolved?

Advanced Research Question
Discrepancies in potency data often arise from assay variability or compound purity. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HEK293 for sigma receptors) and incubation times .
  • Purity verification : Confirm compound integrity via HPLC-MS (>95% purity) before testing .
  • Control benchmarking : Compare results against reference compounds (e.g., haloperidol for sigma-1 assays) .

Q. What are the key considerations in designing multi-step telescoped reactions for spiro[benzofuran-piperidine] scaffolds?

Basic Research Question
Telescoped reactions reduce purification steps and improve efficiency:

  • Compatibility : Ensure intermediates are stable under subsequent reaction conditions (e.g., acid-labile groups in alkylation) .
  • Solvent switching : Use volatile solvents (e.g., THF) for easy removal via rotary evaporation .
  • In-line monitoring : Employ TLC or inline IR to track reaction progress without isolation .

Q. What strategies enhance the metabolic stability of 3H-Spiro derivatives for in vivo applications?

Advanced Research Question
Metabolic stability is improved via structural modifications informed by ADMET studies:

  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow oxidative metabolism .
  • Steric shielding : Introduce bulky groups (e.g., tert-butyl) near metabolic hotspots (e.g., piperidine nitrogen) .
  • Prodrug design : Mask polar groups (e.g., carboxylic acids) as esters for improved bioavailability .

Properties

IUPAC Name

spiro[3H-1-benzofuran-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELCJNKQCKIECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508411
Record name 3H-Spiro[1-benzofuran-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71916-73-9
Record name 3H-Spiro[1-benzofuran-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5.3 g of 2,3-dihydro-1'-benzylspiro[benzofuran-2,4'-piperidine], free base of Example 1, in 250 ml of isopropyl alcohol is hydrogenated in a Paar shaker, 50 psig, 65°-70° C., with 1 g of a 10% palladium/carbon catalyst until the uptake of hydrogen is completed. Thereafter, the solution is successively permitted to cool to ambient temperature, filtered and concentrated to dryness, leaving a white solid. The solid is dissolved in a benzene-ether mixture, the solution is filtered through celite and then concentrated again, providing a white solid which, upon trituration with ether, provides the product, 2,3-dihydrospiro[benzofuran-2,4'-piperidine], mp 56°-58.5° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
[Compound]
Name
benzene-ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 5.3 g of 2,3-dihydro-1'-benzylspiro[benzofuran-2,4'-piperidine], free base of B, in 250 ml of isopropyl alcohol is hydrogenated with a Paar shaker, 50 psig, 65°-70° C. and 1 g of a 10% palladium/carbon catalyst until the uptake of hydrogen is completed. Thereafter, the solution is successively permitted to cool to ambient temperature, filtered and concentrated to dryness, leaving a white solid. The solid is dissolved in a benzene-ether mixture, the solution filtered through celite and then concentrated again providing a white solid, which upon trituration with ether, provides the product, 2,3-dihydrospiro[benzofuran-2,4'-piperidine], mp 56°-58.5° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
benzene-ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.